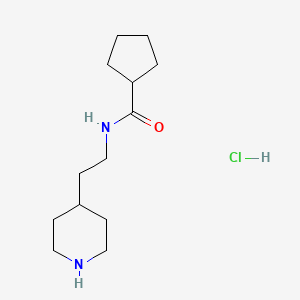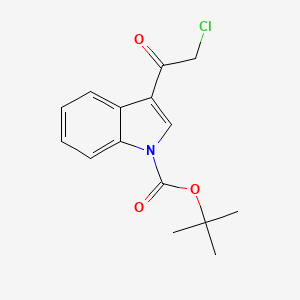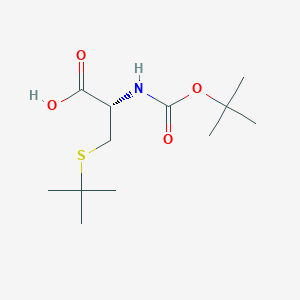
2-(Aminomethyl)-N-butyl-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-N-butyl-N-methylaniline is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Sensor Development
Research by Burdette et al. (2003) developed ZP4, a fluorescent sensor for Zn(2+) from the Zinpyr family. This sensor, involving derivatives of 2-(Aminomethyl)-N-butyl-N-methylaniline, is notable for its high quantum yield and sensitivity, making it ideal for biological applications (Burdette, Frederickson, Bu, & Lippard, 2003).
Synthesis and Application in Catalysis
Mino et al. (2015) explored N-(tert-butyl)-N-methylanilines, a related category of compounds, for use in palladium-catalyzed asymmetric allylic alkylation. This demonstrates the utility of such compounds in synthetic chemistry, particularly in creating chiral molecules (Mino, Asakawa, Shima, Yamada, Yagishita, & Sakamoto, 2015).
Metabolic Studies
Boeren et al. (1992) investigated the metabolism of halogenated methylanilines, including compounds structurally similar to this compound. This research provides insights into the metabolic pathways and potential toxicological aspects of these compounds (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).
Pharmaceutical and Polymer Applications
In the field of pharmaceuticals and polymers, research by Inal et al. (2006) on N-butyl-2-cyanoacrylate, which has a structural resemblance to this compound, highlights its use in medical adhesives, particularly in oral surgery. Such research underscores the potential for similar compounds in medical applications (Inal, Yılmaz, Nisbet, & Güvenç, 2006).
Polymer Chemistry
D'Aprano, Leclerc, and Zotti (1992) investigated the polymerization of methylanilines, which includes the polymerization of substances structurally similar to this compound. Their work provides insights into the electrochemical properties and applications of these polymers in materials science (D'Aprano, Leclerc, & Zotti, 1992).
Propiedades
IUPAC Name |
2-(aminomethyl)-N-butyl-N-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-4-9-14(2)12-8-6-5-7-11(12)10-13/h5-8H,3-4,9-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLVKIFKBWBVQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
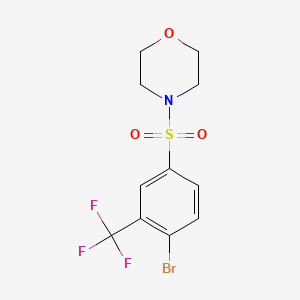

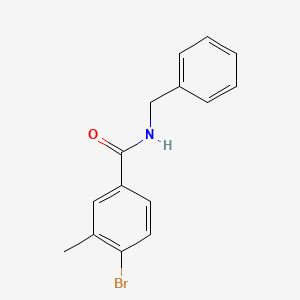

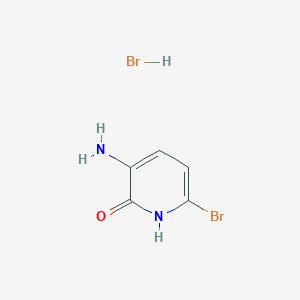

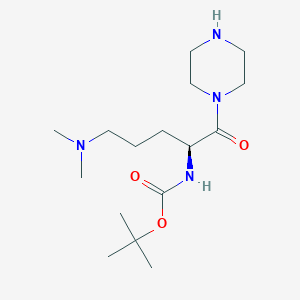


![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)

